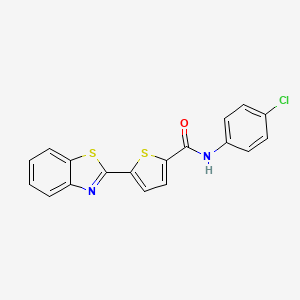5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide
CAS No.: 622344-97-2
Cat. No.: VC4523211
Molecular Formula: C18H11ClN2OS2
Molecular Weight: 370.87
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 622344-97-2 |
|---|---|
| Molecular Formula | C18H11ClN2OS2 |
| Molecular Weight | 370.87 |
| IUPAC Name | 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H11ClN2OS2/c19-11-5-7-12(8-6-11)20-17(22)15-9-10-16(23-15)18-21-13-3-1-2-4-14(13)24-18/h1-10H,(H,20,22) |
| Standard InChI Key | CYNWMYJGMGGXKX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide is C₁₈H₁₁ClN₂OS₂, with a molecular weight of 370.87 g/mol. The compound integrates three key structural elements:
-
Thiophene ring: A five-membered sulfur-containing heterocycle.
-
Benzothiazole moiety: A fused bicyclic system combining benzene and thiazole rings.
-
4-Chlorophenyl carboxamide: A chlorinated aromatic group linked via an amide bond.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₁ClN₂OS₂ | |
| Molecular Weight | 370.87 g/mol | |
| CAS Number | 622344-97-2 | |
| Solubility | Likely low in aqueous media |
The benzothiazole and thiophene rings contribute to π-π stacking interactions, enhancing binding affinity to biological targets . The 4-chlorophenyl group introduces steric and electronic effects, potentially modulating solubility and target selectivity.
Synthesis and Optimization
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide typically involves a multi-step nucleophilic acyl substitution reaction. As detailed in, the procedure includes:
-
Reaction of 4-chlorophenylamine with 5-chlorothiophene-2-carbonyl chloride in the presence of an inorganic base (e.g., NaOH or K₂CO₃).
-
Solvent systems such as ether-alcohol or ketone-water mixtures to optimize yield and purity.
-
Purification via recrystallization or column chromatography.
Table 2: Representative Synthesis Conditions
| Parameter | Condition | Source |
|---|---|---|
| Starting Materials | 4-Chlorophenylamine, 5-chlorothiophene-2-carbonyl chloride | |
| Solvent | Ether, ethanol, or acetone-water | |
| Temperature | 25–80°C | |
| Yield | Not explicitly reported |
Alternative routes, such as Suzuki-Miyaura coupling or microwave-assisted synthesis, remain unexplored but could enhance efficiency .
Mechanism of Action
While the exact mechanism remains uncharacterized, preliminary data suggest:
-
Enzyme inhibition: Potential targeting of kinases (e.g., CDK5) or proteases via heterocyclic π-π interactions .
-
Receptor modulation: The 4-chlorophenyl group may engage hydrophobic pockets in G-protein-coupled receptors (GPCRs) .
-
DNA intercalation: Benzothiazole derivatives intercalate DNA, inducing strand breaks .
Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume